Welcome to the BenchChem Online Store!
molecular formula C11H13NO2S B3230563 1-Tosyl-2,3-dihydro-1H-pyrrole CAS No. 130719-30-1

1-Tosyl-2,3-dihydro-1H-pyrrole

Cat. No. B3230563
M. Wt: 223.29 g/mol
InChI Key: XYMRZTIWXWDRCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06432948B1

Procedure details

1.37 kg (8.0 mol) of toluenesulphonamide in 6 l of toluene are introduced into a further 20 l HC4 vessel having a distillation bridge. The mixture is treated with 3.2 kg of 45% strength sodium hydroxide solution, 0.8 l of water and 130.5 g of tetrabutylammonium hydrogensulphate, heated to a maximum internal temperature of 40° C. and vacuum is applied. The previously obtained dichloromethane solution (15.21) is then added dropwise in the course of 1.5 hours and the dichloromethane is removed by distillation at 450 mbar at the same time (bath temperature: 60° C.). During the distillation, foam formation takes place. At the end, a solution with an internal temperature of 33-40° C. is present. After completion of the addition, further dichloromethane is removed by distillation until distillate barely still passes over (time: about 85 minutes; internal temperature 40° C. with a bath temperature of 60° C. at the end). The vessel contents are then transferred whilst still warm to a separating funnel and the vessel is rinsed at 50° C. with 5 l of water and 2 l of toluene. Before the phase separation, the solid constituents in the intermediate phase are filtered off with suction and washed with 0.5 l of toluene. The organic phase is washed with 2.4 l of water with stirring, separated off and evaporated to dryness in a rotary evaporator. The solid residue (1758 g) is suspended in 1.6 l of methanol at a bath temperature of 50° C., the suspension is transferred to a 10 l flask having a plane-ground joint and the flask is rinsed with 2.4 l of diisopropyl ether. The mixture is warmed to reflux temperature (59° C.) and stirred for a further 30 minutes under reflux. The suspension is cooled to 0° C., stirred at 0° C. for 1 hour, filtered off with suction and washed with 0.8 l of a cold mixture of methanol/diisopropyl ether (1:1.5). The crystallizate is dried at 50° C./400 mbar under a nitrogen atmosphere.
Quantity
1.37 kg
Type
reactant
Reaction Step One
Quantity
6 L
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0.8 L
Type
reactant
Reaction Step Two
Quantity
130.5 g
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1(C)[C:2]([S:7]([NH2:10])(=[O:9])=[O:8])=[CH:3][CH:4]=[CH:5][CH:6]=1.[OH-].[Na+].O.Cl[CH2:16]Cl.[C:18]1(C)[CH:23]=CC=[CH:20][CH:19]=1>S([O-])(O)(=O)=O.C([N+](CCCC)(CCCC)CCCC)CCC>[C:5]1([CH3:16])[CH:6]=[CH:1][C:2]([S:7]([N:10]2[CH2:20][CH2:19][CH:18]=[CH:23]2)(=[O:8])=[O:9])=[CH:3][CH:4]=1 |f:1.2,6.7|

Inputs

Step One
Name
Quantity
1.37 kg
Type
reactant
Smiles
C=1(C(=CC=CC1)S(=O)(=O)N)C
Name
Quantity
6 L
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0.8 L
Type
reactant
Smiles
O
Name
Quantity
130.5 g
Type
catalyst
Smiles
S(=O)(=O)(O)[O-].C(CCC)[N+](CCCC)(CCCC)CCCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the dichloromethane is removed by distillation at 450 mbar at the same time (bath temperature: 60° C.)
DISTILLATION
Type
DISTILLATION
Details
During the distillation, foam formation
CUSTOM
Type
CUSTOM
Details
with an internal temperature of 33-40° C.
ADDITION
Type
ADDITION
Details
After completion of the addition, further dichloromethane
CUSTOM
Type
CUSTOM
Details
is removed by distillation until distillate
CUSTOM
Type
CUSTOM
Details
about 85 minutes
Duration
85 min
CUSTOM
Type
CUSTOM
Details
internal temperature 40° C.
CUSTOM
Type
CUSTOM
Details
temperature of 60° C.
TEMPERATURE
Type
TEMPERATURE
Details
still warm to a separating funnel
WASH
Type
WASH
Details
the vessel is rinsed at 50° C. with 5 l of water and 2 l of toluene
CUSTOM
Type
CUSTOM
Details
Before the phase separation
FILTRATION
Type
FILTRATION
Details
the solid constituents in the intermediate phase are filtered off with suction
WASH
Type
WASH
Details
washed with 0.5 l of toluene
WASH
Type
WASH
Details
The organic phase is washed with 2.4 l of water
CUSTOM
Type
CUSTOM
Details
separated off
CUSTOM
Type
CUSTOM
Details
evaporated to dryness in a rotary evaporator
CUSTOM
Type
CUSTOM
Details
The solid residue (1758 g) is suspended in 1.6 l of methanol at a bath
CUSTOM
Type
CUSTOM
Details
temperature of 50° C., the suspension is transferred to a 10 l flask
WASH
Type
WASH
Details
the flask is rinsed with 2.4 l of diisopropyl ether
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is warmed
TEMPERATURE
Type
TEMPERATURE
Details
to reflux temperature (59° C.)
STIRRING
Type
STIRRING
Details
stirred for a further 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
TEMPERATURE
Type
TEMPERATURE
Details
The suspension is cooled to 0° C.
STIRRING
Type
STIRRING
Details
stirred at 0° C. for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
filtered off with suction
WASH
Type
WASH
Details
washed with 0.8 l of a cold mixture of methanol/diisopropyl ether (1:1.5)
CUSTOM
Type
CUSTOM
Details
The crystallizate is dried at 50° C./400 mbar under a nitrogen atmosphere

Outcomes

Product
Name
Type
Smiles
C1(=CC=C(C=C1)S(=O)(=O)N1C=CCC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.